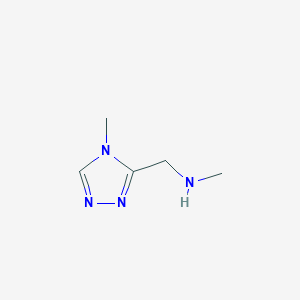

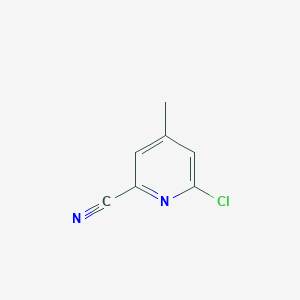

2-Cyano-1,3-dihydroindene-2-carboxylic acid

カタログ番号 B1359263

CAS番号:

858226-43-4

分子量: 187.19 g/mol

InChIキー: NJZOLWVEGIZSOX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

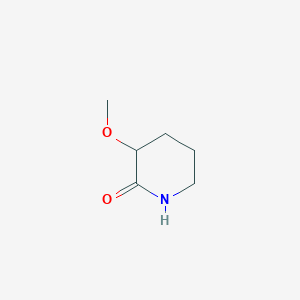

2-Cyano-1,3-dihydroindene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is used in various chemical reactions and is often sourced from China .

Molecular Structure Analysis

The linear formula of 2-Cyano-1,3-dihydroindene-2-carboxylic acid is C11H9NO2 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用

Synthesis and Chemical Transformations

- 2-Cyano-1,3-dihydroindene-2-carboxylic acid plays a crucial role in chemical synthesis. For instance, the stoichiometric condensation of substituted phenylacetonitriles with dibasic carboxylic anhydrides leads to the formation of cyano-keto-acids, which are precursors to biologically active 2-aryl-1,3-cyclohexanediones (Miikkulainen et al., 2006).

- Another application is seen in the intramolecular carbopalladation of the cyano group for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process exhibits high yields and good regioselectivity, indicating the utility of this compound in complex organic syntheses (Tian et al., 2003).

Industrial and Large-Scale Applications

- In the context of industrial processes, 3-Cyano-1-naphthalenecarboxylic acid, which is structurally related, is used in the manufacture of tachykinin receptor antagonists. The synthesis of this cyano acid is complex due to the 1,3-disubstitution pattern on the naphthalene skeleton, highlighting the compound's importance in pharmaceutical manufacturing (Ashworth et al., 2003).

Novel Chemical Reactions

- The compound is also instrumental in novel chemical reactions such as the metal-free Et3N-mediated addition of cyanopropargyl alcohols to aliphatic carboxylic acids, leading to the creation of pharmaceutical-valuable 4-cyano-[(Z)-3-cyanomethylene]-2,3-dihydrofurans and 4-cyano-3(2H)furanones (Shemyakina et al., 2018).

Corrosion Inhibition

- 2-Cyano-1,3-dihydroindene-2-carboxylic acid derivatives have demonstrated potential in corrosion inhibition studies. For example, compounds such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid show good inhibiting properties for mild steel corrosion in hydrochloric acid solution, indicating its application in material science and engineering (Saady et al., 2018).

特性

IUPAC Name |

2-cyano-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZOLWVEGIZSOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-1,3-dihydroindene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

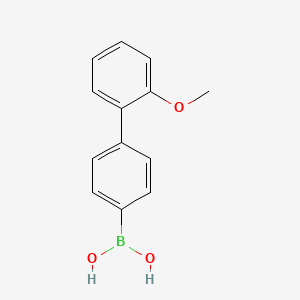

[2-[(2-Methylphenyl)methoxy]phenyl]methanol

478189-91-2

4-Chloro-7-methoxyquinoline-6-carboxamide

417721-36-9

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

676490-94-1

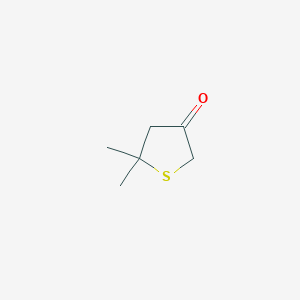

5,5-Dimethyldihydrothiophen-3(2H)-one

32858-41-6

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)